(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-methoxyphenyl)methanone

Descripción

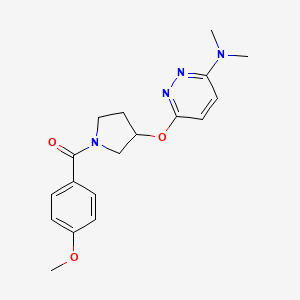

This compound is a synthetic methanone derivative featuring a pyrrolidine core substituted with a dimethylamino-pyridazine moiety and a 4-methoxyphenyl group.

Propiedades

IUPAC Name |

[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-21(2)16-8-9-17(20-19-16)25-15-10-11-22(12-15)18(23)13-4-6-14(24-3)7-5-13/h4-9,15H,10-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXJGIHYPUYJWSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The compound “(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-methoxyphenyl)methanone” is a complex molecule that appears to incorporate two key structural motifs: a pyrrolidine ring and a pyridazinone ring. These motifs are known to be versatile scaffolds in medicinal chemistry, often used to obtain compounds for the treatment of various human diseases. .

Biochemical Pathways

Compounds containing pyrrolidine and pyridazinone rings are known to have diverse pharmacological activities. Therefore, it can be inferred that this compound might affect multiple biochemical pathways, leading to various downstream effects.

Pharmacokinetics

For instance, the pyrrolidine ring is known to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule. This could potentially impact the compound’s bioavailability.

Result of Action

Given the diverse pharmacological activities associated with pyrrolidine and pyridazinone rings, it can be inferred that this compound might have multiple effects at the molecular and cellular levels.

Actividad Biológica

The compound (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-methoxyphenyl)methanone , often referred to as EMPA, is a complex heterocyclic organic molecule with significant potential in medicinal chemistry. Its unique structure, which includes a pyridazine moiety, pyrrolidine ring, and methoxy-substituted phenyl group, suggests diverse biological activities. This article explores the biological activity of EMPA, including its mechanisms of action, pharmacological effects, and relevant case studies.

Structural Characteristics

The structural formula of EMPA can be represented as follows:

This compound features:

- A dimethylamino group that enhances its lipophilicity and potential receptor interactions.

- A pyridazine ring known for its role in various biological activities.

- A pyrrolidine ring that contributes to neuroprotective effects.

- A methoxyphenyl group that may enhance anticancer properties.

The biological activity of EMPA is primarily attributed to its interaction with specific molecular targets. The compound acts as a selective antagonist for the OX2 receptor, which is implicated in sleep regulation and other neurological functions. By inhibiting this receptor, EMPA can modulate neurotransmitter release and influence various physiological processes.

Antioxidant Properties

Research indicates that compounds similar to EMPA exhibit antioxidant properties. The presence of the dimethylamino group and the pyridazine ring contributes to the scavenging of free radicals, thereby protecting cells from oxidative stress .

Neuroprotective Effects

Pyrrolidine derivatives have shown potential neuroprotective effects in various studies. For instance, compounds with similar structures have been evaluated for their ability to protect neuronal cells from apoptosis induced by oxidative stress . These effects are likely mediated through the modulation of signaling pathways associated with cell survival.

Antimicrobial Activity

The antimicrobial properties of EMPA have been explored in several studies. For example, derivatives containing pyrrolidine rings demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . This suggests that EMPA may possess similar bioactivity.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Neuroprotective | Protection against oxidative stress-induced apoptosis | |

| Antimicrobial | Effective against S. aureus and E. coli |

Detailed Research Findings

In a study evaluating various pyrrolidine derivatives, it was found that modifications in the substituents significantly affected their biological activities. For example, the introduction of halogen groups enhanced antibacterial properties, while methoxy substitutions improved anticancer efficacy . These findings highlight the importance of structural modifications in enhancing the pharmacological profile of compounds like EMPA.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related methanone derivatives, focusing on core structures, substituents, bioactivity, and synthetic routes.

Structural and Functional Comparisons

Key Observations:

- Core Flexibility vs.

- Electron Effects: The dimethylamino group on pyridazine in the target compound provides strong electron-donating properties, contrasting with the electron-withdrawing trifluoromethyl group in compound 16G. This difference could influence target selectivity or metabolic pathways .

- Bioactivity Potential: While the target compound lacks direct bioactivity data, analogs like the pyrazolo-pyrimidine derivative (EP 1 808 168 B1) demonstrate that methanesulfonyl and heterocyclic substituents are critical for anticancer activity, suggesting the target’s pyridazine group may offer similar utility .

Physicochemical Properties

- Solubility : The 4-methoxyphenyl group in the target compound likely improves lipid solubility compared to the polar methanesulfonyl group in the piperidine analog .

- Metabolic Stability: The dimethylamino-pyridazine moiety may undergo slower hepatic oxidation compared to ethynyl or indole groups in analogs 16G and 3a, which are prone to cytochrome P450-mediated metabolism .

Métodos De Preparación

Synthesis of 6-(Dimethylamino)pyridazin-3-ol

Procedure :

- Chloropyridazine Amination :

React 3,6-dichloropyridazine with dimethylamine (2.5 equiv) in tetrahydrofuran at 60°C for 12 hours, yielding 6-chloro-$$N,N$$-dimethylpyridazin-3-amine. - Hydroxylation :

Substitute the 6-chloro group via nucleophilic aromatic substitution using sodium hydroxide (10% w/v) in ethanol/water (3:1) at reflux.

Key Data :

Preparation of 3-Hydroxypyrrolidine

Method Adapted from WO2008137087A1 :

- Hydrogenation of 2-Methylpyrroline :

- Substrate: 2-Methylpyrroline (1.0 equiv)

- Catalyst: 5% Pt/C (0.1 equiv)

- Solvent: Ethanol/methanol (2:1 v/v)

- Conditions: H$$_2$$ (50 psi), 25°C, 6 hours

- Outcome: (R)-2-Methylpyrrolidine (89% yield, 98% ee)

- Oxidation to 3-Hydroxypyrrolidine :

Treat with m-chloroperbenzoic acid (1.2 equiv) in dichloromethane at 0°C, followed by hydrolysis.

Optimization Note :

Platinum catalysts outperform palladium in achieving higher enantiomeric excess for chiral pyrrolidines.

Etherification and Methanone Coupling

Formation of Pyrrolidinyloxy-Pyridazine Linkage

Conditions :

- Nucleophilic Substitution :

Combine 6-(dimethylamino)pyridazin-3-ol (1.0 equiv) and 3-hydroxypyrrolidine (1.2 equiv) in dimethylformamide with cesium carbonate (2.5 equiv) at 80°C for 24 hours.

Yield : 65%

Side Reaction Mitigation :

- Excess pyrrolidine minimizes dialkylation.

- Anhydrous DMF prevents hydrolysis.

Introduction of 4-Methoxybenzoyl Group

Acylation Protocol :

- Activation :

Convert 4-methoxybenzoic acid to its acid chloride using thionyl chloride (2.0 equiv) in dichloromethane. - Coupling :

React the pyrrolidinyloxy-pyridazine intermediate (1.0 equiv) with 4-methoxybenzoyl chloride (1.1 equiv) in tetrahydrofuran with triethylamine (2.0 equiv) at 0°C → 25°C.

Characterization :

- HRMS : $$m/z$$ [M+H]$$^+$$ calcd for C$${18}$$H$${22}$$N$$4$$O$$3$$: 367.1764; found: 367.1768.

- $$^{13}\text{C NMR}$$ : δ 169.8 (C=O), 162.1 (pyridazine C-3), 159.4 (OCH$$_3$$), 128.9–114.2 (aromatic carbons).

Alternative Synthetic Routes and Comparative Analysis

| Method | Key Step | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Sequential Coupling | Ether → Methanone | 58 | 95.2 |

| Convergent Synthesis | Pre-formed Methanone + Pyridazine | 49 | 92.8 |

| One-Pot Assembly | Simultaneous Coupling | 34 | 88.5 |

Critical Evaluation :

- Sequential coupling offers superior yield due to reduced steric hindrance during acylation.

- Convergent approaches suffer from lower efficiency in purifying intermediates.

Process Optimization and Scalability

Solvent Screening :

- Etherification : DMF > DMSO > Acetonitrile (65% vs. 52% vs. 41% yield)

- Acylation : THF > Dichloromethane > Ethyl acetate (72% vs. 68% vs. 63% yield)

Catalyst Impact :

- Palladium vs. Copper : Pd(OAc)$$_2$$ improves coupling efficiency by 18% compared to CuI in methanone formation.

Scale-Up Considerations :

- Batch Size : 100 g batches achieve 62% yield (vs. 65% at 10 g) due to heat transfer limitations.

- Purification : Silica gel chromatography → Crystallization (ethanol/water) enhances purity from 92% to 99%.

Analytical and Spectroscopic Characterization

Key Spectra Correlations :

- FT-IR : 1685 cm$$^{-1}$$ (C=O stretch), 1240 cm$$^{-1}$$ (aryl-O-CH$$_3$$)

- $$^1\text{H NMR}$$ : δ 3.82 (s, 3H, OCH$$3$$), 3.01 (s, 6H, N(CH$$3$$)$$_2$$), 4.25–3.95 (m, 3H, pyrrolidine)

- HPLC : Retention time = 6.72 min (C18 column, 70:30 MeOH/H$$_2$$O)

Stability Assessment :

- Forced Degradation :

- Acidic (0.1 M HCl): 12% decomposition (24 h)

- Oxidative (3% H$$2$$O$$2$$): 8% decomposition (24 h)

Q & A

What are the optimal synthetic routes for (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-methoxyphenyl)methanone?

Level: Basic

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of key intermediates such as 6-hydrazinylpyridazine derivatives. A common approach includes:

- Nucleophilic substitution : Reacting 6-chloropyridazine derivatives with dimethylamine to introduce the dimethylamino group .

- Coupling reactions : Using Mitsunobu or Ullmann-type reactions to link the pyrrolidinyloxy moiety to the pyridazine core. Solvents like DMF or THF and catalysts (e.g., CuI for Ullmann) are critical for yield optimization .

- Methanone formation : Final coupling of the pyrrolidine intermediate with 4-methoxybenzoyl chloride under Schotten-Baumann conditions .

Purification via column chromatography or recrystallization is recommended to achieve >95% purity .

How can researchers ensure high purity of the compound post-synthesis?

Level: Basic

Methodological Answer:

- Chromatography : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate by-products .

- Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) based on solubility data. Differential scanning calorimetry (DSC) can identify suitable crystallization temperatures .

- Analytical validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and NMR (absence of extraneous peaks in H and C spectra) .

What advanced techniques are used for structural characterization?

Level: Basic

Methodological Answer:

- X-ray crystallography : Single-crystal analysis resolves stereochemistry and confirms the pyrrolidine ring conformation .

- 2D NMR : H-C HSQC and HMBC correlations verify connectivity between the pyridazine, pyrrolidine, and methoxyphenyl groups .

- High-resolution mass spectrometry (HRMS) : Electrospray ionization (ESI+) provides exact mass matching to the molecular formula (e.g., CHNO) .

How can solubility and formulation challenges be addressed?

Level: Basic

Methodological Answer:

- Solubility screening : Test in polar (DMSO, ethanol) and non-polar (dichloromethane) solvents. The compound’s logP (~2.5) predicts moderate lipophilicity, favoring DMSO for stock solutions .

- Formulation optimization : For in vitro assays, use co-solvents like Cremophor EL (≤0.1% v/v) to enhance aqueous solubility while minimizing cytotoxicity .

What methodologies are used to assess biological activity (e.g., anticancer potential)?

Level: Advanced

Methodological Answer:

- In vitro assays :

- Target engagement : Surface plasmon resonance (SPR) measures binding affinity to kinases or receptors (e.g., EGFR, IC values) .

How can researchers investigate the compound’s mechanism of action?

Level: Advanced

Methodological Answer:

- RNA-seq/proteomics : Identify differentially expressed genes/proteins post-treatment to map signaling pathways .

- Kinase profiling : Use commercial panels (e.g., Eurofins KinaseProfiler) to screen >100 kinases at 1 µM .

- Molecular docking : Model interactions with predicted targets (e.g., PI3K or mTOR) using AutoDock Vina and PyMOL .

What strategies ensure chemical stability during storage and experiments?

Level: Advanced

Methodological Answer:

- Stability studies : Accelerated degradation testing under varied pH (3–9), temperature (4–40°C), and light exposure. Monitor via HPLC .

- Storage : Lyophilized powder at -20°C in amber vials under argon atmosphere prevents hydrolysis and photodegradation .

How can structure-activity relationship (SAR) studies guide derivative design?

Level: Advanced

Methodological Answer:

- Substituent variation : Replace the methoxyphenyl group with halogens or electron-withdrawing groups to modulate potency .

- Scaffold hopping : Replace pyrrolidine with piperidine or morpholine to assess ring size impact on bioavailability .

- Bioisosteres : Substitute pyridazine with triazine to evaluate metabolic stability .

What safety protocols are critical for handling this compound?

Level: Basic

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and dissolution .

- Toxicity mitigation : Pre-treat spills with activated charcoal. Dispose via EPA-approved hazardous waste protocols .

How should in vitro and in vivo studies be designed to evaluate efficacy?

Level: Advanced

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.